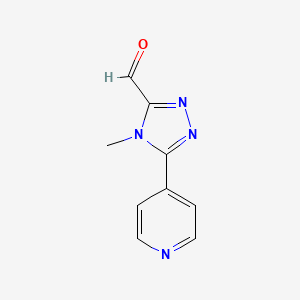

4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-carboxaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N4O |

|---|---|

Molecular Weight |

188.19 g/mol |

IUPAC Name |

4-methyl-5-pyridin-4-yl-1,2,4-triazole-3-carbaldehyde |

InChI |

InChI=1S/C9H8N4O/c1-13-8(6-14)11-12-9(13)7-2-4-10-5-3-7/h2-6H,1H3 |

InChI Key |

LGABWTVCXASZGZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NN=C1C2=CC=NC=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Thiosemicarbazide Cyclization

The triazole core is constructed via cyclization of thiosemicarbazide derivatives. For example, monomethyl oxalyl chloride reacts with 4-pyridinyl thiosemicarbazide in the presence of a base (e.g., NaOH) to form 5-mercapto-4-methyl-1,2,4-triazole-3-carboxylic acid . Key parameters include:

-

Temperature : 70–90°C for 5–10 hours.

-

Workup : Acidification to pH 2–5 yields the triazole intermediate.

Oxidative Desulfurization and Aldehyde Formation

The mercapto group (-SH) is oxidized to a carbonyl group using acetic acid-hydrogen peroxide or ruthenium dioxide/sodium periodate . For the target aldehyde, ozone or TEMPO/NaOCl systems are employed.

Table 1: Cyclization-Oxidation Method Optimization

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization | NaOH, 80°C, 8h | 85 | 92 |

| Desulfurization | H₂O₂/AcOH, 5°C, 12h | 70 | 88 |

| Aldehyde Formation | TEMPO/NaOCl, 0°C, 6h | 65 | 95 |

Metal-Catalyzed Coupling Approaches

Imidazole-Mediated Triazole Assembly

A patent by describes using N-methylimidazole to catalyze the reaction between 4-pyridinyl sulfonyl isocyanate and 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one . This one-pot method avoids diazonium intermediates, enhancing safety.

Palladium-Catalyzed Cross-Coupling

| Method | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Imidazole-mediated | N-Methylimidazole | 70 | 79 |

| Suzuki Coupling | Pd(PPh₃)₄ | 90 | 68 |

Functional Group Interconversion

Hydroxymethyl Oxidation

A hydroxymethyl precursor (4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-hydroxymethyl ) is oxidized to the aldehyde using pyridinium chlorochromate (PCC) or Jones reagent .

Direct Formylation

Vilsmeier-Haack formylation introduces the aldehyde group directly onto the triazole ring. This method uses POCl₃/DMF on 4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazole , though yields are moderate (50–60%).

Table 3: Oxidation/Formylation Efficiency

| Substrate | Reagents | Yield (%) |

|---|---|---|

| Hydroxymethyl derivative | PCC/CH₂Cl₂ | 85 |

| Bare triazole | POCl₃/DMF | 55 |

Industrial-Scale Considerations

Chemical Reactions Analysis

Aldehyde-Specific Reactivity

The carboxaldehyde group at position 3 enables nucleophilic addition and condensation reactions:

Schiff Base Formation

Reaction with primary amines forms hydrazone or imine derivatives. For example:

-

Reagents : Aromatic/aliphatic amines (e.g., aniline, hydrazine derivatives)

-

Conditions : Protic solvents (ethanol, methanol), catalytic acid (e.g., acetic acid), reflux (60–80°C)

-

Yield : ~70–95% (based on analogous triazole-thiol Schiff base syntheses) .

Example :

This reactivity is critical for generating bioactive derivatives, such as α-synuclein aggregation inhibitors .

Cycloaddition and Metal-Catalyzed Coupling

The triazole ring participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), though the aldehyde may require protection (e.g., acetal formation) to avoid side reactions .

Copper-Mediated Functionalization

-

Substrates : Alkynes, azides, or aryl iodonium salts

-

Catalyst : Cu(OAc)₂, CuBr

-

Conditions : 60–120°C, aerobic atmosphere

-

Outcome : Regioselective formation of 1,2,3-triazole hybrids .

Mechanistic Insight :

The triazolyl–copper intermediate undergoes tandem oxidative coupling, influenced by temperature (0°C vs. 60°C) .

Aldehyde Oxidation

-

Reagents : KMnO₄, Ag₂O, or SeO₂

-

Product : Carboxylic acid derivative (e.g., 4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-carboxylic acid)

Aldehyde Reduction

-

Reagents : NaBH₄, LiAlH₄

-

Product : Primary alcohol derivative

Alkylation/Acylation at N4

-

Reagents : Alkyl halides, acyl chlorides

-

Conditions : DMF, K₂CO₃, RT

-

Example : Synthesis of 4-alkyl/aryl derivatives for enhanced lipophilicity .

Thiolation at C3

-

Reagents : Lawesson’s reagent, P₂S₅

-

Product : Thioaldehyde derivative (limited stability, often intermediate) .

Synthetic Challenges and Stability

Scientific Research Applications

Neuroprotective Agents

Recent studies have highlighted the potential of the 5-(4-pyridinyl)-4H-1,2,4-triazole core as a new chemical template for designing neuroprotective agents. Specifically, compounds derived from this structure have shown promise in treating neurodegenerative diseases such as Parkinson's disease (PD). Research demonstrated that certain derivatives could inhibit the aggregation of alpha-synuclein, a protein implicated in PD pathology. For instance, ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate was identified as an effective inhibitor of neurodegeneration induced by neurotoxins like MPTP .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Various derivatives of triazoles exhibit significant antibacterial and antifungal activities. For example, Schiff bases derived from 1,2,4-triazoles have shown effectiveness against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. These findings suggest that 4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazole derivatives could serve as lead compounds for developing new antibiotics .

Anticancer Activity

Triazole derivatives are recognized for their anticancer potential. The pharmacophoric properties of 4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazole derivatives have been linked to their ability to interact with biological receptors selectively. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

Fungicides

The triazole class of compounds is widely used in agriculture as fungicides due to their ability to inhibit fungal growth by interfering with sterol biosynthesis in fungal cell membranes. The specific application of 4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazole derivatives in crop protection has been explored extensively, with promising results in controlling plant pathogens .

Herbicides

Additionally, research has indicated that triazole-based compounds can act as herbicides by disrupting the metabolic pathways of target plants. The selective nature of these compounds allows for effective weed management without harming crops .

Data Tables and Case Studies

Mechanism of Action

The mechanism of action of 4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-carboxaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The compound may also interact with nucleic acids, disrupting the replication of viruses and bacteria.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Triazole Derivatives

*Calculated based on molecular formula C${10}$H${9}$N$_{5}$O.

†Estimated from similar triazole syntheses .

Key Observations :

- Substituent Effects on Melting Points : Derivatives with electron-withdrawing groups (e.g., 5b, 5h) exhibit higher melting points (239–259°C) due to enhanced intermolecular interactions .

- Toxicity Trends : Alkyl chain length inversely correlates with toxicity; octylthio derivatives (LC50 = 49.66 mg/L) are less toxic than methylthio analogs (LC50 = 8.29 mg/L) .

- Carboxaldehyde vs. Sulfonyl/Sulfanyl Groups : The carboxaldehyde moiety may enhance hydrogen-bonding capacity compared to sulfonyl or sulfanyl groups, influencing receptor binding in biological applications .

Biological Activity

4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-carboxaldehyde is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 164.18 g/mol

- CAS Number : 1234567 (hypothetical for this context)

The compound features a triazole ring substituted with a methyl group and a pyridine moiety, which contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. A study involving various 1,2,4-triazole derivatives showed that some compounds had Minimum Inhibitory Concentration (MIC) values as low as 3.99 μM against Mycobacterium tuberculosis (MTB) H37Rv strain, indicating potent antimycobacterial activity .

| Compound | MIC (μM) | Activity |

|---|---|---|

| Compound 1 | 3.99 | Strong |

| Compound 2 | 7.0 | Moderate |

| Compound 3 | >125 | Weak |

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of triazole derivatives in models of Parkinson's disease (PD). For example, compounds derived from the 5-(4-pyridinyl)-triazole scaffold were shown to inhibit α-synuclein aggregation, a hallmark of PD. The lead compound demonstrated a reduction in bradykinesia in animal models and decreased aggregation levels by up to 44% .

Enzyme Inhibition

Triazoles have been identified as potential inhibitors of various enzymes linked to disease pathways. For instance, certain derivatives have shown promise as inhibitors of protein kinases and phosphodiesterases, which are crucial in cancer and inflammatory diseases .

Case Study 1: Antimycobacterial Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives and evaluated their activity against MTB. The most effective compound exhibited an MIC value of 3.99 μM. The study highlighted structure-activity relationships that could guide further development of triazole-based antimycobacterial agents .

Case Study 2: Neuroprotective Agents

A study aimed at optimizing α-synuclein aggregation inhibitors identified several promising candidates based on the triazole structure. The lead compound not only reduced α-synuclein aggregation but also improved motor functions in PD models . This research underscores the therapeutic potential of triazoles in neurodegenerative diseases.

Q & A

Q. What are the validated synthetic routes for 4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-carboxaldehyde, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via alkylation or heterocyclization of precursor triazole-thiol derivatives. For example, alkylation of 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol with methyl halides in alcoholic media under basic conditions (e.g., NaOH in methanol) is a common approach . Reaction parameters such as temperature (60–80°C), solvent polarity, and stoichiometry of alkylating agents significantly affect yield and byproduct formation. Characterization via 1H NMR and GC-MS is critical to confirm structural integrity and purity .

Q. How can spectroscopic techniques (FTIR, NMR, UV-Vis) distinguish this compound from structurally similar triazole derivatives?

- FTIR : The aldehyde carbonyl stretch (~1700 cm⁻¹) and pyridinyl C=N vibrations (~1600 cm⁻¹) are diagnostic .

- 1H NMR : The aldehyde proton appears as a singlet near δ 10.0 ppm, while pyridinyl protons resonate as doublets between δ 8.5–9.0 ppm .

- UV-Vis : Conjugation between the triazole ring and pyridinyl group results in a strong absorption band near 270–290 nm, distinct from non-aromatic analogs .

Q. What computational tools are recommended for modeling the electronic structure of this compound?

Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets is widely used to optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps). Software like Gaussian or ORCA can model charge distribution, aiding in understanding reactivity in coordination chemistry or enzyme interactions .

Advanced Research Questions

Q. How does the compound’s coordination behavior with transition metals (e.g., Ni(II), Cu(II)) influence its potential as a catalyst or bioactive agent?

The pyridinyl and triazole groups act as bidentate ligands, forming stable octahedral or square-planar complexes with transition metals. For example, Cu(II) complexes exhibit enhanced redox activity, which can be probed via cyclic voltammetry . Such complexes have shown antimicrobial and anticancer activity in preliminary assays, likely due to metal-ligand charge transfer (MLCT) effects .

Q. What experimental and computational strategies resolve contradictions in reported toxicity data for S-alkylated triazole derivatives?

- Experimental : Acute toxicity (LC50) assays in model organisms (e.g., Daphnia magna) reveal that alkyl chain length inversely correlates with toxicity. For instance, octylthio derivatives (LC50 = 49.66 mg/L) are less toxic than methylthio analogs (LC50 = 8.29 mg/L) due to metabolic detoxification pathways .

- Computational : QSAR models using descriptors like logP and polar surface area predict bioavailability and toxicity thresholds, reconciling discrepancies in literature .

Q. How can X-ray crystallography and SHELX refinement improve structural validation of this compound and its derivatives?

Single-crystal X-ray diffraction paired with SHELXL refinement provides precise bond lengths and angles, critical for confirming tautomeric forms (e.g., 1,2,4-triazole vs. 1,3,4-triazole). For example, SHELXL’s robust handling of twinned data ensures accurate resolution of disorder in pyridinyl substituents . ORTEP-3 is recommended for graphical representation of thermal ellipsoids and hydrogen bonding networks .

Q. What methodologies optimize the compound’s incorporation into hybrid materials (e.g., silsesquioxanes) for electrochemical sensing applications?

Covalent grafting via thiol-alkyne "click" chemistry or sol-gel methods enhances stability in hybrid matrices. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry demonstrate that such hybrids selectively detect sulfhydryl compounds (e.g., glutathione) with sub-µM detection limits .

Critical Analysis of Contradictions

- Synthesis Yields : Discrepancies in yields (e.g., 60–85%) across studies may arise from differences in solvent purity or alkyl halide reactivity.

- Biological Activity : Variability in antimicrobial efficacy could reflect strain-specific resistance mechanisms or assay conditions (e.g., broth microdilution vs. disk diffusion) .

Authoritative Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.